Heclin Versus SMER3: Divergent E3 Ligase Class Targeting and Potency Profiles
Heclin and SMER3 target fundamentally distinct E3 ligase classes. Heclin inhibits HECT domain-containing ligases (Smurf2, Nedd4, WWP1) with IC50 values ranging from 6.3–6.9 μM, while SMER3 specifically inhibits the SCFMet30 RING-type ligase complex [1]. Direct comparison in a P. falciparum viability assay demonstrates that SMER3 is substantially more potent (IC50 = 0.8 μM) than Heclin (IC50 = 38 μM) in this parasitic model, reflecting their divergent biological targets and utility [2]. Heclin does not inhibit RING ligases, whereas SMER3 does not inhibit HECT ligases, making their applications non-overlapping [1].
| Evidence Dimension | E3 Ligase Class Selectivity and Anti-parasitic Potency |
|---|---|
| Target Compound Data | Heclin IC50 = 38 μM against P. falciparum; IC50 = 6.3–6.9 μM for HECT ligases |
| Comparator Or Baseline | SMER3 IC50 = 0.8 μM against P. falciparum; selective SCFMet30 inhibitor |
| Quantified Difference | SMER3 is 47.5-fold more potent against P. falciparum; Heclin targets HECT ligases, SMER3 targets SCF complex |
| Conditions | P. falciparum in vitro viability assay; HECT ligase auto-ubiquitination ELISA |
Why This Matters
This evidence demonstrates that Heclin and SMER3 are not interchangeable; Heclin is the appropriate choice for HECT ligase studies, while SMER3 serves SCF complex research.
- [1] Mund T, Lewis MJ, Maslen S, Pelham HR. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases. Proc Natl Acad Sci U S A. 2014;111(46):16736-16741. View Source
- [2] Mund T, et al. Potency of various ubiquitylation enzyme inhibitors against P. falciparum in vitro. Table 1, PMC. 2020. View Source
